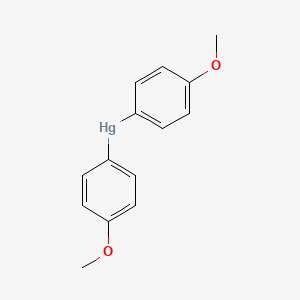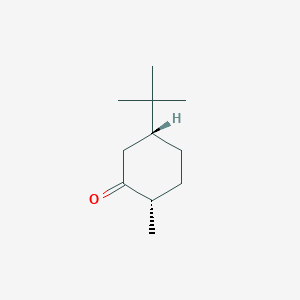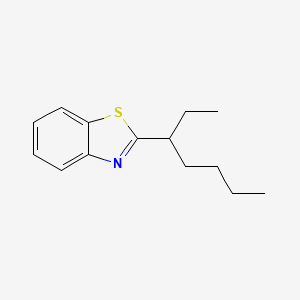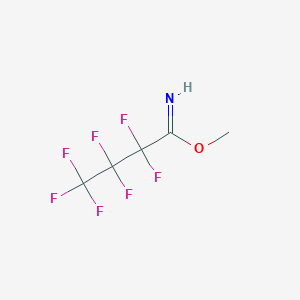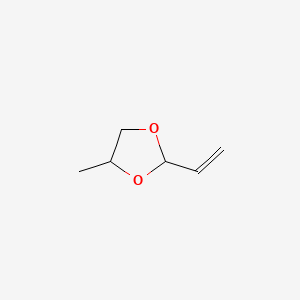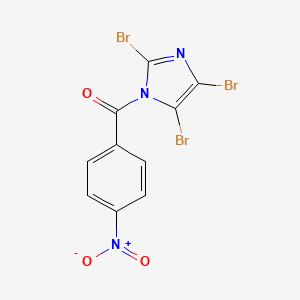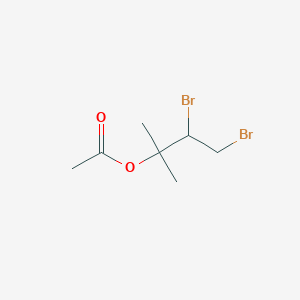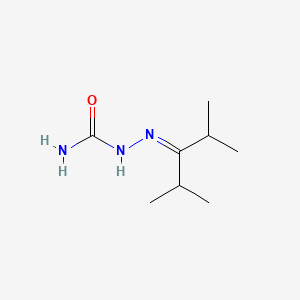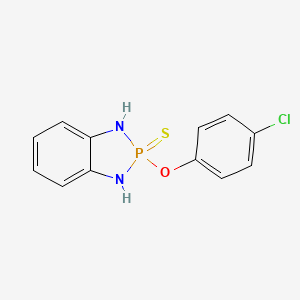![molecular formula C16H39N2O2PSn B14741497 N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine CAS No. 2346-29-4](/img/structure/B14741497.png)
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine is a chemical compound with the molecular formula C16H39N2O2PSn. This compound is known for its unique structure, which includes a dimethylamino group, a tributylstannyloxy group, and a phosphoryl group. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine typically involves the reaction of dimethylamine with tributylstannyl chloride and phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dimethylamino and tributylstannyloxy groups, which are reactive under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylamino ketones: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
Phosphoryl chloride derivatives: Compounds containing phosphoryl chloride groups have comparable chemical properties and applications.
Tributylstannyl compounds: These compounds, like N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine, are used in organic synthesis and catalysis
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2346-29-4 |
|---|---|
Molecular Formula |
C16H39N2O2PSn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H13N2O2P.3C4H9.Sn/c1-5(2)9(7,8)6(3)4;3*1-3-4-2;/h1-4H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
XRKQQHPGXUBRBK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





